N-Octylmethyldiethoxysilane
Overview
Description
N-Octylmethyldiethoxysilane is an organosilicon compound with the molecular formula C13H30O2Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used as a synthetic intermediate for silicone materials and has applications in various industries, including inks, coatings, adhesives, plastics, rubbers, and cosmetics .
Mechanism of Action
Target of Action
N-Octylmethyldiethoxysilane is primarily used as a silane coupling agent . Its primary targets are various materials where it is used to improve adhesion, wetting, dispersibility, and durability .
Result of Action
The result of this compound’s action is improved adhesion, wetting, dispersibility, and durability of various materials . It is used in a variety of industrial applications to enhance the performance of materials.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of moisture can lead to the formation of additional ethanol, a hydrolysis product of this compound . Overexposure to ethanol may have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness . Therefore, it is recommended to handle this compound in a well-ventilated area and avoid breathing its dust, fume, gas, mist, or vapors .
Preparation Methods
The preparation of N-Octylmethyldiethoxysilane involves several steps:
Methylation Reaction: Octanol reacts with a methylating agent in the presence of hydrogen and methyl aluminum chloride as catalysts under specific temperature and pressure conditions to form octyl methyl ethyl ether.
Silanization Reaction: The octyl methyl ethyl ether is then reacted with silanol and sodium borohydride to form octylmethylsilane.
Final Reaction: Octylmethylsilane is reacted with ethanol in the presence of an acid catalyst to produce this compound.
Chemical Reactions Analysis
N-Octylmethyldiethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Can undergo substitution reactions with other silanes or silanols.
Common reagents used in these reactions include water, ethanol, and various catalysts such as acids or bases. The major products formed from these reactions are silanols, siloxanes, and ethanol .
Scientific Research Applications
N-Octylmethyldiethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion, wetting, and dispersibility of materials.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Comparison with Similar Compounds
N-Octylmethyldiethoxysilane is unique due to its specific alkyl and diethoxysilyl groups, which provide distinct properties compared to other silanes. Similar compounds include:
N-Octylmethyldimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
N-Propylmethyldiethoxysilane: Has a shorter alkyl chain, resulting in different physical and chemical properties.
N-Octadecyltriethoxysilane: Features a longer alkyl chain and three ethoxy groups, offering different hydrophobicity and bonding characteristics.
This compound stands out due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
diethoxy-methyl-octylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-5-8-9-10-11-12-13-16(4,14-6-2)15-7-3/h5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJKRKRRMJKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2652-38-2 | |
Record name | n-Octylmethyldiethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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